8-bromo-2,6-dimethyl-4H-3,1-benzoxazin-4-one
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Overview
Description
Preparation Methods
The synthesis of 8-bromo-2,6-dimethyl-4H-3,1-benzoxazin-4-one typically involves the cyclocarbonylation of o-iodoanilines with acid chlorides . This method is efficient and widely used in laboratory settings. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
8-Bromo-2,6-dimethyl-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can modify the compound’s electronic properties, making it suitable for different applications.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various derivatives.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Bromo-2,6-dimethyl-4H-3,1-benzoxazin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-bromo-2,6-dimethyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. For example, some benzoxazinone derivatives are known to inhibit enzymes like chymotrypsin, which plays a role in various biological processes . The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
8-Bromo-2,6-dimethyl-4H-3,1-benzoxazin-4-one can be compared with other benzoxazinone derivatives, such as:
6-Bromo-2H-1,4-benzoxazin-3(4H)-one: Known for its use in constructing pyrimidinyl substituted benzoxazinones.
2-Methyl-4H-3,1-benzoxazin-4-one: Used in the synthesis of new heterocycles and studied for its reactivity towards nucleophilic reagents.
The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
8-bromo-2,6-dimethyl-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-5-3-7-9(8(11)4-5)12-6(2)14-10(7)13/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BACOHFXAGUZTAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N=C(OC2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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